Cas no 62731-05-9 (1,2-Ethanediamine,N1-cyclohexyl-N2-(phenylmethyl)-)
62731-05-9 structure
Product Name:1,2-Ethanediamine,N1-cyclohexyl-N2-(phenylmethyl)-
CAS-nummer:62731-05-9
MF:C15H24N2
MW:232.364463806152
CID:502521
PubChem ID:12236534
Update Time:2025-04-19
1,2-Ethanediamine,N1-cyclohexyl-N2-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine,N1-cyclohexyl-N2-(phenylmethyl)-
- N-(2-(BENZYLAMINO)ETHYL) CYCLOHEXANAMINE
- N-benzyl-N'-cyclohexylethane-1,2-diamine
- 1,2-Ethanediamine,N-cyclohexyl-N'-(phenylmethyl)- (9CI)
- A833959
- AG-G-30907
- CTK5B5793
- KB-118492
- N'-cyclohexyl-N-(phenylmethyl)ethane-1,2-diamine
- N-(2-(BENZYLAMINO)ETHYL)CYCLOHEXANAMINE
- N-benzyl-N'-cyclohexyl-ethane-1,2-diamine
- 62731-05-9
- DTXSID60481775
- N1-Benzyl-N2-cyclohexylethane-1,2-diamine
- N~1~-Benzyl-N~2~-cyclohexylethane-1,2-diamine
-
- Inchi: 1S/C15H24N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1,3-4,7-8,15-17H,2,5-6,9-13H2
- InChI-sleutel: YHAXKXSRCNYJJB-UHFFFAOYSA-N
- LACHT: N(CCNCC1C=CC=CC=1)C1CCCCC1
Berekende eigenschappen
- Exacte massa: 232.19400
- Monoisotopische massa: 232.193948774g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 6
- Complexiteit: 181
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 24.1Ų
Experimentele eigenschappen
- PSA: 24.06000
- LogboekP: 3.48030
1,2-Ethanediamine,N1-cyclohexyl-N2-(phenylmethyl)- Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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